N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide

Catalog No.
S889309
CAS No.
1203499-11-9
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide

CAS Number

1203499-11-9

Product Name

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide

IUPAC Name

N-(3-hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-7-5-8(14)9(12-6-7)13-10(15)11(2,3)4/h5-6,14H,1-4H3,(H,12,13,15)

InChI Key

RZYQPAXMKHZVFX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)O

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)O

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide is a synthetic compound characterized by the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and a molecular weight of approximately 208.26 g/mol. This compound features a pivalamide functional group linked to a pyridine ring that contains a hydroxyl and a methyl substituent, specifically at the 3 and 5 positions, respectively. The structure contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield various derivatives.
  • Substitution: The hydroxyl group can be substituted with other functional groups, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
  • Reduction Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
  • Substitution Reagents: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide exhibits notable biological activity, particularly in the realm of enzyme inhibition and protein interactions. Its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which may lead to various biological effects. Research indicates that it may play a role in modulating pathways relevant to disease processes, although detailed studies are necessary to elucidate its full biological profile.

The synthesis of N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide typically involves the reaction of 3-hydroxy-5-methylpyridine with pivaloyl chloride in the presence of a base like triethylamine. This method allows for the formation of the pivalamide linkage under controlled conditions.

Industrial Production Methods

In industrial settings, optimizing reaction conditions for higher yields and purity is crucial. Techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs, ensuring consistent quality in the synthesis process.

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide finds applications across various scientific fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is utilized in studies focusing on enzyme inhibition and protein interactions.
  • Industry: It plays a role in developing new materials and chemical processes.

Research into the interactions of N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide with biological targets has indicated its potential as an inhibitor or modulator of specific enzymes. Understanding these interactions is critical for elucidating its therapeutic potential and guiding further research into its applications in medicinal chemistry.

Several compounds share structural similarities with N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(3-Iodo-5-methylpyridin-2-yl)pivalamideC₁₁H₁₅IN₂OContains iodine, affecting reactivity and biological activity
N-(3-formyl-5-methylpyridin-2-yl)pivalamideC₁₁H₁₅N₂O₂Features a formyl group instead of hydroxyl
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamideC₁₁H₁₅IN₂OContains methoxy and iodine substituents
N-(2-Iodo-3-methoxypyridin-4-yl)pivalamideC₁₁H₁₅IN₂ODifferent positioning of iodine and methoxy groups

Uniqueness

N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide stands out due to its specific arrangement of functional groups on the pyridine ring. This structural configuration influences its reactivity and interactions with biological targets, potentially leading to distinct chemical and biological properties compared to its analogs.

XLogP3

1.8

Wikipedia

N-(3-Hydroxy-5-methylpyridin-2-yl)-2,2-dimethylpropanamide

Dates

Last modified: 08-16-2023

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